3,5-dimethyl-4-nitro-1H-pyrazol-1-amine

描述

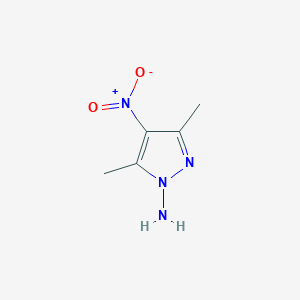

3,5-Dimethyl-4-nitro-1H-pyrazol-1-amine is a nitro-substituted pyrazole derivative characterized by methyl groups at positions 3 and 5, a nitro group at position 4, and an amine at position 1. Pyrazole derivatives are widely studied due to their versatility in applications such as high-energy materials, pharmaceuticals, and agrochemicals .

属性

IUPAC Name |

3,5-dimethyl-4-nitropyrazol-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O2/c1-3-5(9(10)11)4(2)8(6)7-3/h6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLQJCJAGLJDAIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1N)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dimethyl-4-nitro-1H-pyrazol-1-amine typically involves the nitration of 3,5-dimethylpyrazole The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 4-position of the pyrazole ring

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and amination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired quality.

化学反应分析

Types of Reactions:

Oxidation: The nitro group in 3,5-dimethyl-4-nitro-1H-pyrazol-1-amine can undergo reduction reactions to form corresponding amines.

Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst to convert the nitro group to an amine group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products:

Reduction: The major product of reduction is 3,5-dimethyl-4-amino-1H-pyrazol-1-amine.

Substitution: Various substituted pyrazoles can be formed depending on the nucleophile used.

科学研究应用

Chemistry: 3,5-Dimethyl-4-nitro-1H-pyrazol-1-amine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of pyrazole-based ligands and catalysts.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structural features allow it to interact with specific biological targets, making it a candidate for drug development.

Medicine: The compound’s potential medicinal applications include its use as an anti-inflammatory and antimicrobial agent. Its ability to inhibit certain enzymes makes it a promising candidate for therapeutic development.

Industry: In the materials science industry, this compound is explored for its use in the development of energetic materials and explosives due to its nitro group, which imparts high energy content.

作用机制

The mechanism of action of 3,5-dimethyl-4-nitro-1H-pyrazol-1-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes or other proteins, leading to inhibition or modulation of their activity. The compound’s structure allows it to fit into the active sites of enzymes, blocking their function and exerting its biological effects.

相似化合物的比较

Comparison with Similar Pyrazole Derivatives

Molecular Structure and Substituent Effects

The structural uniqueness of 3,5-dimethyl-4-nitro-1H-pyrazol-1-amine lies in its substitution pattern. Below is a comparison with related compounds:

Table 1: Structural Comparison of Pyrazole Derivatives

Key Observations :

Physical Properties

Table 2: Physical Property Comparison

Key Observations :

Chemical Reactivity and Stability

- Nitro Group Reactivity: The nitro group in the target compound may participate in reduction reactions to form amino derivatives, a common pathway in energetic material synthesis . In contrast, compounds like 3,5-dimethyl-1H-pyrazol-4-amine are more nucleophilic, enabling coupling reactions for pharmaceutical applications .

- Thermal Stability : Nitro-substituted pyrazoles (e.g., 4-chloro-3,5-dinitro-1H-pyrazole) are typically stable at high temperatures, making them suitable for explosives . The target compound’s methyl groups may further stabilize the structure against decomposition.

Table 3: Application Comparison

Key Observations :

- The target compound’s nitro group aligns with applications in explosives or propellants, whereas chlorobenzyl or sulfanyl derivatives are tailored for medicinal chemistry .

- Amino-substituted pyrazoles (e.g., 3,5-dimethyl-1H-pyrazol-4-amine) are more common in drug discovery due to their reactivity .

生物活性

3,5-Dimethyl-4-nitro-1H-pyrazol-1-amine, a compound with a pyrazole core structure, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in pharmacology.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with two methyl groups at positions 3 and 5 and a nitro group at position 4. Its molecular formula is . The presence of the nitro and amine groups enhances its reactivity and ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and engage in electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of various biomolecules, influencing cellular processes such as proliferation and apoptosis.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including E. coli and Bacillus subtilis. The compound's derivatives have shown enhanced potency against resistant strains, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. Notably, derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against cancer cell lines such as HepG2 (liver carcinoma) and A549 (lung carcinoma). One derivative demonstrated an IC50 value of 5.35 µM against HepG2 cells, indicating potent anticancer activity compared to standard chemotherapeutics like cisplatin .

Antileishmanial Activity

The compound has also shown promising results in treating leishmaniasis. In vitro assays against Leishmania promastigotes revealed that it effectively reduced cell viability. Molecular simulations suggested that the compound binds to specific enzymes crucial for parasite metabolism, further supporting its potential as a therapeutic agent against leishmaniasis.

Case Studies

Case Study 1: Anticancer Evaluation

A recent study synthesized novel derivatives of this compound and assessed their anticancer properties. The most active derivative exhibited significant cytotoxicity against both liver (HepG2) and lung (A549) cancer cell lines with IC50 values lower than those of established chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of the compound was tested against clinical isolates of E. coli. Results indicated that certain derivatives not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。